Unique Methyltransferase Substrate Specificity: Km = 22 µM
1-Hydroxycanthin-6-one is the specific substrate for a SAM-dependent methyltransferase isolated from Ailanthus altissima cell cultures [1]. The enzyme exhibits a Km of 22 µM for 1-hydroxycanthin-6-one and a Km of 18 µM for SAM, with a Ki of 5 µM for the competitive inhibitor S-adenosyl-L-homocysteine [1]. In contrast, the same enzyme preparation does not methylate other canthin-6-one derivatives, including 10-hydroxycanthin-6-one, canthin-6-one, or methoxylated analogs [REFS-1, REFS-2]. This substrate specificity is unique within the canthin-6-one alkaloid class and is not observed with related methyltransferases that act on coumarins [1].
| Evidence Dimension | Enzyme substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 22 µM for 1-hydroxycanthin-6-one |
| Comparator Or Baseline | 10-Hydroxycanthin-6-one, canthin-6-one, and methoxylated derivatives: no detectable methylation activity |
| Quantified Difference | >100-fold selectivity (no activity detected for comparators) |
| Conditions | Partially purified (73-fold) methyltransferase from Ailanthus altissima cell suspension cultures; pH 7.3, 35°C |
Why This Matters
This quantitative substrate specificity establishes 1-hydroxycanthin-6-one as an indispensable tool for studying alkaloid biosynthesis and methyltransferase enzymology, whereas other canthin-6-one derivatives cannot substitute for this purpose.
- [1] Osoba OA, Roberts MF. Purification and properties of 1-hydroxycanthin-6-one: S-adenosyl-L-methionine methyltransferase from Ailanthus altissima cell cultures. Phytochemistry. 1993;32(3):665-671. doi:10.1016/S0031-9422(00)95152-5 View Source
- [2] Osoba OA, Roberts MF. Methyltransferase activity in Ailanthus altissima cell suspension cultures. Plant Cell Rep. 1994;13(5):277-281. doi:10.1007/BF00233319 View Source
